Z-Trp-Ala-OH

描述

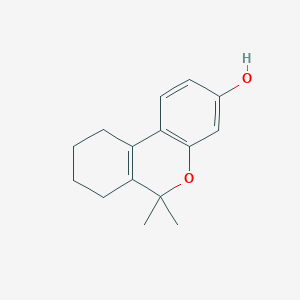

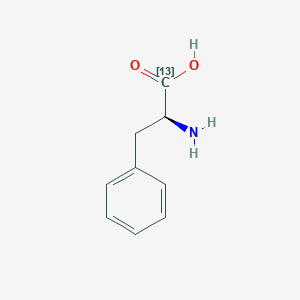

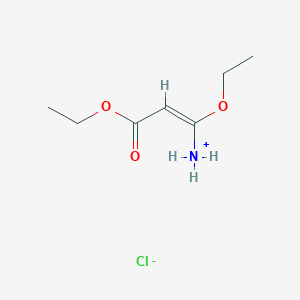

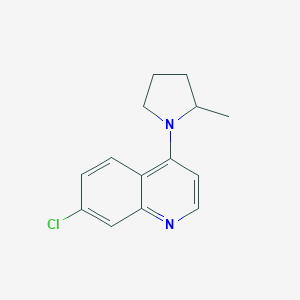

Z-Trp-Ala-OH, also known as Z-ALA-TRP-OH, is a chemical compound with the molecular formula C22H23N3O5 and a molecular weight of 409.44 . It appears as a white powder .

Synthesis Analysis

The synthesis of Z-Trp-Ala-OH involves complex chemical reactions. A study suggests that the preparation of such peptides is achieved in solution and on solid phase directly from the corresponding sequences having an iodo-aryl amino acid through an intramolecular palladium-catalysed C–H activation process . Another source suggests a multi-step reaction with 2 steps involving SOCl2/tetrahydrofuran and 85 percent/Et3N/acetonitrile; H2O .科学研究应用

Proline Cis-Trans Isomerization in Oligopeptides : NMR studies revealed that substituting Ala with Trp in oligopeptides slows the rate of proline cis-trans interconversion. This implies a role for Z-Trp-Ala-OH in studying protein folding kinetics (Grathwohl & Wüthrich, 1981).

Synthesis in Food Industry : A study on green technologies for producing high-solubility, low-toxicity compounds in the food industry noted the synthesis of Z-Ala-Phe from Z-Ala-OH, indicating potential applications for Z-Trp-Ala-OH in similar processes (Ungaro et al., 2015).

Protein Adsorption Studies : Research on the adsorption of proteins modified with tryptophan-rich peptides, such as Z-Trp-Ala-OH, provides insights into the block copolymer nature of these proteins and their interaction with surfaces (Malmsten & Veide, 1996).

HPLC Racemization Test : HPLC tests using tryptophan peptides, including Z-Trp-Ala-OH, have been developed to monitor racemization in peptide synthesis, demonstrating its utility in analytical chemistry (Griehl, Weigt, & Jeschkeit, 1994).

Structural Studies in Peptide Synthesis : The synthesis and X-ray diffraction analysis of Z-L-Ala-DL-(alpha Me)Trp-NH2 dipeptides suggest potential uses for Z-Trp-Ala-OH in exploring peptide structures (Formaggio et al., 2009).

Fluorescent Dye and Amino Acid Interaction : A study on the interaction of fluorescent pyrylium dyes with amino acids found that Z-Trp-OH strongly quenches the emission of these molecules, indicating potential applications in fluorescence studies (Beltrán et al., 2020).

Peptide Synthesis Catalyzed by Pepsin : Research on peptide synthesis catalyzed by pepsin in organic solvents, including the formation of peptides such as Z-Ala-Ala-Trp-OH, suggests the relevance of Z-Trp-Ala-OH in enzymatic synthesis studies (Anisimova et al., 1994).

Self-Assembly of Modified Amino Acids : A study on the self-assembly of modified amino acids, including Z-Trp-OH, found well-defined structures like fibers and spherical assemblies, indicating applications in material science and novel material fabrication (Gour et al., 2021).

安全和危害

The safety data sheet for Z-Trp-Ala-OH suggests that it should be used only for R&D and not for medicinal, household, or other use . In case of accidental release, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The chemical should be collected and arranged for disposal in suitable and closed containers .

属性

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14(21(27)28)24-20(26)19(11-16-12-23-18-10-6-5-9-17(16)18)25-22(29)30-13-15-7-3-2-4-8-15/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXRFCJEJWEXLU-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Trp-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)